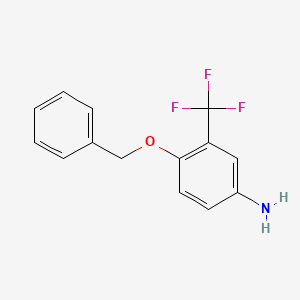

4-(Benzyloxy)-3-(trifluoromethyl)aniline

Description

Contextualizing Aromatic Amine Derivatives in Advanced Organic Chemistry

Aromatic amines are a cornerstone class of organic compounds characterized by an amino group directly attached to an aromatic ring. google.com This structural feature makes them essential building blocks and precursors in a vast array of synthetic applications. google.comacs.org They are fundamental to the production of numerous commercial products, including dyes, pigments, polymers, and agrochemicals. acs.orggoogleapis.com

In the realm of advanced organic chemistry, the significance of aromatic amines lies in their reactivity and versatility. The amino group can participate in a wide range of chemical transformations, such as electrophilic aromatic substitution, diazotization to form highly useful diazonium salts, and acylation reactions. ed.ac.uk This reactivity allows for the extensive functionalization and modification of the aromatic ring, making these compounds ideal starting materials for constructing more complex molecular architectures. acs.org

Furthermore, aromatic amines are pivotal in the synthesis of pharmaceuticals. ed.ac.uk Many biologically active molecules and approved drugs contain the aniline (B41778) substructure or are derived from aromatic amine precursors. ed.ac.uk Their ability to serve as nucleophiles and to direct the substitution patterns on the aromatic ring makes them indispensable tools for medicinal chemists in the discovery and development of new therapeutic agents. acs.org

Significance of Benzyloxy and Trifluoromethyl Moieties in Molecular Design

The specific utility of 4-(Benzyloxy)-3-(trifluoromethyl)aniline is derived from the combined influence of its two key substituents: the benzyloxy group and the trifluoromethyl group. Each of these moieties imparts distinct and advantageous properties to the molecule, making it a highly tailored building block for specific applications.

The Trifluoromethyl Group (CF₃):

The incorporation of a trifluoromethyl group is a widely employed strategy in modern drug design. ossila.com This group is known to significantly alter the physicochemical properties of a molecule in several beneficial ways. ossila.commdpi.com Its strong electron-withdrawing nature can modify the acidity or basicity of nearby functional groups, which can be critical for molecular interactions with biological targets. nih.govrsc.org

Key properties imparted by the CF₃ group include:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by enzymes in the body. This can increase the half-life and bioavailability of a drug candidate. mdpi.com

Increased Lipophilicity: The CF₃ group is lipophilic, which can improve a molecule's ability to permeate cell membranes, a crucial attribute for many orally administered drugs. mdpi.comnih.gov

Modulation of Binding Affinity: The steric bulk and electronic properties of the trifluoromethyl group can lead to more selective and potent binding to target proteins, such as enzymes or receptors. mdpi.comrsc.org

The Benzyloxy Group (BnO):

The benzyloxy group, which consists of a benzyl (B1604629) group linked via an oxygen atom, also plays a crucial role in molecular design and organic synthesis. It is frequently used as a protecting group for alcohols and phenols due to its general stability under a wide range of acidic and basic conditions. justia.com It can be readily introduced and later removed under specific reductive conditions, allowing chemists to perform reactions on other parts of a molecule without affecting the hydroxyl group it protects. justia.com

Beyond its role as a protecting group, the benzyloxy moiety is also considered a "pharmacophore" in its own right. Its presence can enhance the biological activity of a compound. For instance, it can participate in π-π stacking interactions within the active site of an enzyme, contributing to stronger binding affinity. The size and lipophilicity of the benzyloxy group can also be optimized to improve a drug candidate's pharmacokinetic profile.

| Functional Group | Key Properties in Molecular Design | Primary Applications |

|---|---|---|

| Trifluoromethyl (-CF₃) | Increases metabolic stability, enhances lipophilicity, modulates electronic properties, improves binding affinity. mdpi.com | Medicinal Chemistry, Agrochemicals, Materials Science. googleapis.comossila.com |

| Benzyloxy (-OCH₂C₆H₅) | Acts as a robust protecting group for hydroxyls, can serve as a pharmacophore to enhance biological interactions, increases molecular size and lipophilicity. justia.com | Organic Synthesis, Medicinal Chemistry. |

Research Trajectories and Academic Relevance of the Chemical Compound

The academic and industrial relevance of this compound lies in its application as a specialized intermediate for synthesizing high-value, biologically active compounds. While research may not always focus on the compound itself, its utility is evident in its role as a building block for larger, more complex molecules, particularly in the field of medicinal chemistry.

The primary research trajectory for compounds of this class is in the development of kinase inhibitors for cancer therapy. ed.ac.uk Protein kinases are crucial enzymes that regulate cell signaling, and their dysregulation is a hallmark of many cancers. acs.org Small molecule kinase inhibitors are a major class of targeted cancer drugs. The synthesis of these inhibitors often requires precisely substituted aniline derivatives to ensure optimal binding to the kinase's active site.

For example, research into novel phthalic-based anticancer agents has utilized 3-(trifluoromethyl)aniline (B124266) as a key structural component to create potent tyrosine kinase inhibitors. nih.gov Similarly, the synthesis of the approved cancer drug Lapatinib, a dual tyrosine kinase inhibitor, involves intermediates like 3-chloro-4-(3-fluorobenzyloxy)aniline, a compound with a substitution pattern analogous to this compound. google.com These examples highlight a clear and significant research trend: the use of anilines bearing both benzyloxy-type and trifluoromethyl groups as foundational scaffolds for developing targeted therapeutics.

The compound this compound is therefore academically and commercially relevant as it provides a pre-functionalized, high-value starting material. Its structure allows researchers to:

Incorporate the metabolically stable and lipophilic trifluoromethyl group into a target molecule.

Utilize the aniline nitrogen for further chemical elaboration, such as forming amides or participating in coupling reactions to build the final drug candidate.

Potentially cleave the benzyloxy group to reveal a phenol (B47542) if required later in the synthetic sequence, or retain it for its beneficial pharmacodynamic properties.

The demand for novel and more effective targeted therapies ensures that the synthesis and application of specialized intermediates like this compound will remain an active area of chemical research.

| Property | Value |

|---|---|

| CAS Number | 70338-47-5 |

| Molecular Formula | C₁₄H₁₂F₃NO |

| Molecular Weight | 267.25 g/mol |

| IUPAC Name | 4-(phenylmethoxy)-3-(trifluoromethyl)aniline |

Source: PubChem CID 15132959

Structure

3D Structure

Properties

IUPAC Name |

4-phenylmethoxy-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NO/c15-14(16,17)12-8-11(18)6-7-13(12)19-9-10-4-2-1-3-5-10/h1-8H,9,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UULCQZNHBGUYCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30568749 | |

| Record name | 4-(Benzyloxy)-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30568749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70338-47-5 | |

| Record name | 4-(Benzyloxy)-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30568749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Routes

Established Synthetic Pathways for 4-(Benzyloxy)-3-(trifluoromethyl)aniline

The construction of this trifluoromethylated aniline (B41778) derivative generally relies on multi-step sequences starting from simpler, commercially available precursors.

A common and logical approach to synthesizing this compound involves a Williamson ether synthesis followed by the reduction of a nitro group. This pathway offers a high degree of control over the regiochemistry of the final product.

One established route begins with 4-chloro-2-(trifluoromethyl)nitrobenzene. The synthesis proceeds via two key steps:

Nucleophilic Aromatic Substitution: The chloro-substituted precursor undergoes a nucleophilic aromatic substitution reaction with benzyl (B1604629) alcohol in the presence of a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to form 4-(benzyloxy)-3-(trifluoromethyl)nitrobenzene. The electron-withdrawing nature of the adjacent nitro and trifluoromethyl groups activates the chlorine atom for displacement.

Nitro Group Reduction: The resulting nitro-intermediate is then reduced to the primary amine. This transformation is commonly achieved using various reducing agents, such as catalytic hydrogenation with palladium on carbon (Pd/C), tin(II) chloride (SnCl2) in acidic media, or iron powder in acetic acid.

An alternative pathway starts from 4-amino-2-(trifluoromethyl)phenol. This precursor is subjected to a Williamson ether synthesis by reacting it with benzyl bromide or benzyl chloride in the presence of a base to directly form the benzyloxy ether, yielding the final product.

| Precursor | Key Transformation(s) | Common Reagents |

|---|---|---|

| 4-Chloro-2-(trifluoromethyl)nitrobenzene | 1. Etherification 2. Nitro Reduction | 1. Benzyl alcohol, NaH 2. H₂, Pd/C or Fe/HCl |

| 4-Amino-2-(trifluoromethyl)phenol | Etherification (Williamson) | Benzyl bromide, K₂CO₃ |

| 1-Bromo-4-(benzyloxy)-3-(trifluoromethyl)benzene | Amination (e.g., Buchwald-Hartwig) | Ammonia (B1221849) source, Pd catalyst, Ligand |

Modern cross-coupling reactions provide powerful tools for the formation of carbon-nitrogen bonds and can be adapted for the synthesis of this compound. These methods typically involve the coupling of an aryl halide with an ammonia surrogate, catalyzed by a transition metal.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for synthesizing anilines. A hypothetical precursor, such as 1-bromo-4-(benzyloxy)-3-(trifluoromethyl)benzene, could be coupled with an ammonia equivalent like lithium bis(trimethylsilyl)amide (LiN(SiMe3)2), followed by hydrolysis to yield the target aniline. The success of this reaction is highly dependent on the choice of palladium catalyst and phosphine (B1218219) ligand.

Ullmann Condensation: A copper-catalyzed alternative, the Ullmann condensation, can also be employed to couple aryl halides with ammonia or protected ammonia sources. This method often requires higher reaction temperatures compared to palladium-catalyzed systems but can be effective for certain substrates.

These strategies offer flexibility but require the prior synthesis of a suitably functionalized aryl halide precursor, which itself may involve multiple synthetic steps.

Advanced Synthetic Transformations Involving the Compound

The primary amino group of this compound serves as a versatile nucleophilic handle for constructing more elaborate molecular architectures.

The lone pair of electrons on the nitrogen atom makes the aniline a competent nucleophile, readily participating in a variety of classical organic reactions.

Acylation and Sulfonylation: The amine reacts with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a base to form the corresponding amides and sulfonamides. These reactions are fundamental for introducing new functional groups and building molecular complexity.

Condensation Reactions: It can undergo condensation with aldehydes and ketones to form imines (Schiff bases). These imines are valuable intermediates themselves, susceptible to reduction to form secondary amines or attack by other nucleophiles.

Nucleophilic Aromatic Substitution (SNAr): The amine can act as a nucleophile to displace leaving groups on highly electron-deficient aromatic or heteroaromatic rings. For example, its reaction with activated chloroquinolines or dichloropyrimidines is a common strategy in the synthesis of kinase inhibitors and other biologically active molecules. mdpi.comnih.gov A study on the synthesis of 2-substituted aniline pyrimidine (B1678525) derivatives demonstrated the reaction of various anilines with a chloropyrimidine intermediate in the presence of p-toluenesulfonic acid (PTSA) to form the C-N coupled product. mdpi.com

| Reaction Type | Electrophile | Product Type |

|---|---|---|

| Acylation | Acyl Chloride (R-COCl) | Amide |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide |

| Condensation | Aldehyde (R-CHO) | Imine (Schiff Base) |

| Nucleophilic Aromatic Substitution | Activated Aryl Halide (e.g., 2,4-dichloropyrimidine) | N-Aryl Aniline |

Multi-component reactions (MCRs) are powerful synthetic tools that combine three or more reactants in a single operation to create complex products efficiently. nih.gov Substituted anilines are frequently used as the amine component in many well-known MCRs. nih.govnih.gov

While specific examples utilizing this compound are not extensively documented, its structure is compatible with several classical MCRs:

Ugi Reaction: This four-component reaction typically involves an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide. This compound could serve as the amine component, leading to the rapid assembly of complex α-acylamino carboxamide scaffolds. organic-chemistry.org

Mannich Reaction: In this three-component reaction, the aniline can react with a non-enolizable aldehyde (like formaldehyde) and an enolizable carbonyl compound to form a β-amino-carbonyl compound, known as a Mannich base. nih.gov

Povarov Reaction: This reaction is a formal [4+2] cycloaddition for the synthesis of tetrahydroquinolines, involving an aniline, an aldehyde, and an electron-rich alkene.

The use of this compound in these MCRs would directly incorporate its unique electronic and steric features into diverse and complex molecular libraries. rsc.org

Optimization of Synthesis for Scalability and Efficiency in Research Settings

Optimizing the synthesis of this compound is crucial for its practical application in research, where consistent supply and high purity are paramount. Key areas for optimization include reaction conditions and purification methods.

For syntheses involving nitro-group reduction, moving from stoichiometric reagents like tin chloride to catalytic hydrogenation offers significant advantages in terms of efficiency and waste reduction. researchgate.net In a continuous-flow hydrogenation setup, parameters such as temperature, hydrogen pressure, solvent, and flow rate can be precisely controlled to maximize yield and purity. researchgate.net For instance, optimizing the reduction of nitrobenzene (B124822) showed that increasing the temperature from 40 °C to 60 °C significantly improved the yield of aniline. researchgate.net

Chemical Reactivity and Transformation Mechanisms

Electronic Effects of Trifluoromethyl and Benzyloxy Substituents on Aniline (B41778) Reactivity

The reactivity of the aniline moiety is profoundly influenced by the electronic properties of the substituents on the aromatic ring. In 4-(benzyloxy)-3-(trifluoromethyl)aniline, the trifluoromethyl (-CF3) group at the meta-position and the benzyloxy (-OCH2Ph) group at the para-position to the amine exert competing effects.

The basicity of an aniline is a direct measure of the availability of the nitrogen atom's lone pair of electrons to accept a proton. Substituents that withdraw electron density from the aromatic ring decrease the electron density on the nitrogen, making the amine less basic. Conversely, electron-donating groups increase the electron density on the nitrogen, enhancing its basicity. chemistrysteps.comlibretexts.org

The trifluoromethyl group is a potent electron-withdrawing group due to the strong inductive effect (-I) of the three highly electronegative fluorine atoms. nih.govmdpi.com This effect significantly reduces the electron density on the aniline nitrogen, thereby decreasing its basicity and nucleophilicity. masterorganicchemistry.com Studies on related compounds have shown that the introduction of a -CF3 group can dramatically lower the pKₐH of an amine. nih.gov

In contrast, the benzyloxy group, analogous to an alkoxy group, is generally considered an electron-donating group. While the oxygen atom is electronegative and exerts an electron-withdrawing inductive effect (-I), its lone pairs can participate in resonance with the aromatic ring, donating electron density (+M effect). For substituents like -OR, the resonance effect typically dominates, increasing the electron density on the ring and, consequently, the basicity of the amino group. libretexts.orglibretexts.org

In this compound, these opposing forces are at play. The -CF3 group at the meta-position strongly deactivates the amine, while the benzyloxy group at the para-position activates it. However, the deactivating inductive effect of the trifluoromethyl group is exceptionally strong and generally has a more pronounced impact on basicity than the donating effect of an alkoxy group. Therefore, the net effect is a significant reduction in the basicity and nucleophilicity of this compound compared to unsubstituted aniline. masterorganicchemistry.com

| Compound | Substituent(s) | pKₐH (approx. in water) | Effect on Basicity (vs. Aniline) |

|---|---|---|---|

| Aniline | -H | 4.6 | Reference |

| 3-(Trifluoromethyl)aniline (B124266) | m-CF₃ | 3.5 | Decreased |

| 4-Methoxyaniline | p-OCH₃ | 5.3 | Increased |

| This compound | p-OCH₂Ph, m-CF₃ | Predicted < 4.6 | Net Decrease |

Electrophilic aromatic substitution (EAS) is a hallmark reaction of benzene (B151609) and its derivatives. The rate and regioselectivity (the position of attack) of the reaction are governed by the substituents present on the ring. libretexts.org Activating groups increase the reaction rate and direct incoming electrophiles to the ortho and para positions, while deactivating groups slow the reaction and, with the exception of halogens, direct to the meta position. libretexts.org

In this compound, the directing effects are as follows:

Amino group (-NH₂): A powerful activating group, strongly directing ortho and para. lkouniv.ac.inijrar.org

Benzyloxy group (-OCH₂Ph): An activating group, directing ortho and para. libretexts.org

Trifluoromethyl group (-CF₃): A strong deactivating group, directing meta. lkouniv.ac.in

Considering these combined influences:

Position C-2: ortho to the strongly activating -NH₂ group. This is a likely site for substitution, though it may experience some steric hindrance from the adjacent -CF₃ group.

Position C-5: ortho to the activating -OCH₂Ph group and meta to the deactivating -CF₃ group. This position is electronically favored by two of the three substituents.

Position C-6: ortho to the strongly activating -NH₂ group. This position is generally less sterically hindered than C-2.

Therefore, electrophilic attack is most probable at positions C-2, C-5, and C-6, with the powerful activating effects of the amino and benzyloxy groups overriding the deactivating effect of the trifluoromethyl group, leading to a highly reactive aromatic ring.

| Substituent | Effect on Reactivity | Directing Influence |

|---|---|---|

| Amino (-NH₂) | Strongly Activating | Ortho, Para |

| Benzyloxy (-OCH₂Ph) | Activating | Ortho, Para |

| Trifluoromethyl (-CF₃) | Strongly Deactivating | Meta |

Oxidation and Reduction Pathways of Functional Groups

The functional groups within this compound present distinct opportunities for oxidation and reduction reactions.

Oxidation: The primary amino group of anilines is highly susceptible to oxidation, which can lead to a variety of products, including nitroso compounds, nitro compounds, or complex polymeric materials like aniline black, depending on the oxidant and reaction conditions. The benzylic position in the benzyloxy group (-O-CH₂-Ph) is also a potential site for oxidation, which could lead to cleavage of the ether or formation of a benzoic acid derivative.

Reduction: The trifluoromethyl group is exceptionally stable and generally resistant to chemical reduction. The aromatic ring can be hydrogenated to a cyclohexyl ring, but this typically requires harsh conditions, such as high pressure and temperature with a catalyst like rhodium or ruthenium. The most synthetically useful reduction pathway for this molecule involves the benzyloxy group. This group can be readily cleaved via catalytic hydrogenolysis (e.g., using H₂ gas with a palladium-on-carbon catalyst). This reaction, a common deprotection strategy in organic synthesis, would convert the benzyl (B1604629) ether into a phenol (B47542), yielding 4-amino-2-(trifluoromethyl)phenol.

Rearrangement Reactions and Mechanistic Investigations

Aniline derivatives are known to participate in a variety of intramolecular rearrangement reactions, where an atom or group migrates from one position to another within the molecule.

While specific rearrangement studies on this compound are not widely documented, the chemistry of related aniline derivatives provides insight into potential transformations.

Smiles Rearrangement: This is a well-known intramolecular nucleophilic aromatic substitution where a connecting chain (X) in a molecule Ar-X-Y-Ar' allows for the migration of one aromatic ring. derpharmachemica.comacs.org Derivatives of this compound could potentially be designed to undergo such rearrangements.

Aza-Brook Rearrangement: Recent studies have explored the 1,3-aza-Brook rearrangement in aniline derivatives, involving an intramolecular C-to-N silyl (B83357) group migration to generate reactive aryne intermediates. nih.gov This highlights the capacity for intramolecular migrations involving heteroatoms in aniline systems.

Heteroatom Rearrangement on Nitrogen (HERON): The HERON reaction is a specific type of rearrangement observed in anomeric amides, where a more electronegative heteroatom substituent on the amide nitrogen migrates to the carbonyl carbon. nih.gov While the parent aniline is not an amide, if the amino group of this compound were to be acylated and further substituted with a heteroatom (e.g., an N-acyloxy-N-alkoxy derivative), it could become a substrate for such a rearrangement. The mechanism involves the migration of the more electronegative atom from the nitrogen to the carbonyl carbon, driven by the anomeric effects between the heteroatom substituents on the nitrogen. nih.gov Such reactions demonstrate the potential for complex intramolecular migrations on the nitrogen atom of aniline-derived structures under specific conditions.

Role As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The strategic placement of reactive sites and modulating groups on the aniline (B41778) ring makes 4-(Benzyloxy)-3-(trifluoromethyl)aniline a sought-after precursor for constructing elaborate organic frameworks.

In medicinal chemistry, the quinazoline (B50416) and thienopyrimidine scaffolds are of significant interest due to their presence in a wide range of biologically active compounds and approved drugs. acgpubs.org The synthesis of these heterocyclic systems often relies on the condensation of substituted anilines with other reagents. acgpubs.orgresearchgate.net this compound is an ideal precursor for creating novel derivatives of these scaffolds. The primary amino group provides a reactive handle for cyclization reactions, while the benzyloxy and trifluoromethyl groups can modulate the pharmacological profile of the resulting molecule.

The trifluoromethyl group is particularly valued in drug design for its ability to enhance metabolic stability, improve cell membrane permeability, and increase binding affinity to biological targets. researchgate.net For instance, the synthesis of various quinazolin-4(3H)-one derivatives often starts from anthranilic acid or its derivatives, which can be prepared from corresponding anilines. acgpubs.orgresearchgate.net Similarly, thienopyrimidine derivatives with potent inhibitory activities against biological targets like STAT3 have been synthesized, demonstrating the modularity of this scaffold where different substituted amines can be incorporated. jmb.or.krresearchgate.netresearchgate.net The incorporation of the this compound moiety is a strategic approach to developing new potential therapeutic agents within these compound classes. nih.govresearchgate.net

Table 1: Examples of Heterocyclic Scaffolds Synthesized from Aniline Precursors

| Heterocyclic System | Precursor Type | Key Reaction | Potential Application |

|---|---|---|---|

| Quinazolin-4(3H)-one | Substituted Anthranilic Acids/Anilines | Condensation/Cyclization | Anticancer, Anti-inflammatory acgpubs.org |

| Thienopyrimidine | Substituted Amines | Cyclocondensation | STAT3 Inhibitors, Anti-inflammatory jmb.or.krresearchgate.net |

| 4-Aminoquinolines | Substituted Anilines | Nucleophilic Substitution | Antimycobacterial nih.gov |

The development of effective and sustainable agrochemicals is a critical area of chemical research. Trifluoromethylated compounds are prominent in this field, often exhibiting enhanced pesticidal activity and stability. nbinno.com The compound 2,6-dichloro-4-trifluoromethyl-aniline is a well-known key intermediate in the production of insecticides like Fipronil. google.com This highlights the importance of the trifluoromethyl aniline core in agrochemistry.

Furthermore, 4-Nitro-3-trifluoromethyl aniline is a precursor to the non-steroidal anti-androgen drug flutamide, which also finds use in agrochemical contexts. chemicalbook.com Given these precedents, this compound represents a valuable building block for the synthesis of new agrochemical candidates. The trifluoromethyl group can confer desired herbicidal or insecticidal properties, while the benzyloxy group can be used to tune physical properties such as solubility and environmental persistence.

Building Block for Functional Materials Research

Beyond life sciences, the distinct electronic and structural features of this compound make it a promising component for the rational design of novel functional materials.

Azo dyes, characterized by the R−N=N−R′ functional group, constitute the largest class of synthetic colorants. Their synthesis classically involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich partner. Aromatic amines are fundamental building blocks in this process. ipl.ptnih.govfrontiersin.org

This compound is an excellent candidate for this synthesis. Its amino group can be readily converted into a diazonium salt. The electronic properties of the resulting dye, and therefore its color and fastness, would be significantly influenced by the substituents on the aniline ring. The electron-donating nature of the benzyloxy group (via resonance) and the potent electron-withdrawing effect of the trifluoromethyl group (via induction) create a strong electronic push-pull system. This configuration is known to cause a bathochromic (red) shift in the absorption spectrum, leading to deeper colors. The incorporation of this aniline into azo dye structures allows for the fine-tuning of their optical properties for applications in textiles, printing, and advanced optical materials.

Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals. greyhoundchrom.com Thermotropic liquid crystals, which change phase with temperature, are often composed of calamitic (rod-shaped) molecules. greyhoundchrom.com The synthesis of such molecules frequently involves the formation of a Schiff base (or azomethine) by condensing an aniline with an aldehyde. nih.govmdpi.com

This compound possesses the key structural features of a mesogenic precursor. It has a rigid aromatic core, which is essential for forming an ordered liquid crystalline phase. The benzyloxy group provides a flexible terminal chain, and the length and nature of such chains are known to heavily influence the type of mesophase (e.g., nematic, smectic) and the transition temperatures. mdpi.comresearchgate.net The trifluoromethyl group introduces a strong dipole moment, which can affect the dielectric anisotropy and intermolecular interactions, properties that are critical for applications in display technologies. nih.gov Research on similar fluorinated and benzyloxy-containing anilines has demonstrated their utility in creating new liquid crystalline materials with specific thermal and optical behaviors. nih.govmdpi.com

Table 2: Influence of Molecular Structure on Liquid Crystal Properties

| Structural Feature | Compound Example Class | Effect on Properties | Reference |

|---|---|---|---|

| Terminal Alkoxy/Benzyloxy Chain | (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline | Influences mesophase type and transition temperature range. | mdpi.com |

| Trifluoromethyl Group | (E)-4-(alkyloxy)-N-{(trifluoromethyl)benzylidene}aniline | Affects dipole moment, polarizability, and thermal stability. | nih.gov |

| Rigid Core | N-benzylideneaniline derivatives | Provides the necessary anisotropy for liquid crystal formation. | nih.gov |

Enabling Reagent in Late-Stage Functionalization and Chemical Editing

Late-stage functionalization refers to the introduction of key functional groups into a complex molecule during the final steps of its synthesis. This strategy is highly valuable in drug discovery and materials science as it allows for the rapid generation of analogs with modified properties without re-synthesizing the entire molecule from scratch. nih.govnsf.govresearchgate.net The introduction of a trifluoromethyl group is a common goal of late-stage functionalization due to its profound impact on molecular properties. nih.govnsf.gov

While not a direct trifluoromethylating agent itself, this compound serves as a powerful reagent to introduce the entire 4-(benzyloxy)-3-(trifluoromethyl)phenylamino moiety onto a complex molecular scaffold. Through modern cross-coupling reactions, such as the Buchwald-Hartwig amination, this aniline can be attached to aryl or heteroaryl halides, effectively "editing" the structure of a drug candidate or material precursor. This process installs not only the crucial trifluoromethyl group but also the benzyloxy group, providing a dual modification that can simultaneously tune electronic, steric, and pharmacokinetic properties. This approach is more efficient than building such a substituted ring system from simpler precursors late in a synthetic sequence. The use of this aniline as a single, multifunctional building block streamlines the exploration of chemical space and accelerates the optimization of lead compounds. nih.gov

Structure Reactivity Relationships and Molecular Design Principles

Impact of Substitution Patterns on Molecular Conformation and Dynamics

The substitution pattern on the aniline (B41778) ring significantly influences the molecule's preferred spatial arrangement and internal motion. In 4-(Benzyloxy)-3-(trifluoromethyl)aniline, the substituents dictate the torsional angles and rotational barriers, which can be understood by examining the potential energy surface.

Computational methods, such as ab initio and semiempirical calculations, are used to determine the conformational energies and structures of substituted anilines. colostate.eduaip.org For molecules like this compound, multiple equilibrium conformations may exist due to the rotation around the C-O bond of the benzyloxy group and the C-N bond of the aniline. The most stable conformation is determined by a balance of electronic effects and non-bonded steric repulsions, particularly the interaction between the ortho hydrogen on the aniline ring and the hydrogen atoms on the bridging carbon of the benzyl (B1604629) group. researchgate.net

The dynamics of the molecule, including the internal rotation of the substituent groups and side chain torsional motions, can be studied using spectroscopic techniques. colostate.eduaip.org The presence of bulky groups can create distinct, stable conformers that may influence the molecule's reactivity and binding affinity to biological targets.

| Substituted Aniline Derivative | Calculated Method | Key Dihedral Angle (°) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 2-methylaniline | Ab initio | C-C-N-H: ~30° | 0 (Reference) |

| 2-ethylaniline (conformer 1) | Ab initio | C-C-C-C: ~60° (gauche) | 0.5 |

| 2-ethylaniline (conformer 2) | Ab initio | C-C-C-C: ~180° (anti) | 0 |

Note: Data is illustrative and based on general findings for substituted anilines to demonstrate conformational energy differences. Specific data for this compound requires dedicated computational studies.

Lipophilicity and Steric Effects of the Benzyloxy Moiety on Reactivity and Molecular Interactions

The benzyloxy group plays a dual role in modifying the molecular properties of the parent aniline structure, primarily through its contributions to lipophilicity and steric bulk.

Steric Effects: Steric hindrance refers to the spatial arrangement of atoms or groups that can impede a chemical reaction or molecular interaction. youtube.comlibretexts.org The benzyloxy group is sterically demanding due to its size and flexibility. This bulk can influence reactivity by shielding nearby functional groups, such as the aniline nitrogen, from attack by reagents. cdnsciencepub.com In the context of molecular interactions, this steric bulk can either enhance binding selectivity by promoting specific orientations within a binding pocket or hinder binding if the pocket is too constrained. rasayanjournal.co.in

| Substituent Group | Hydrophobic Parameter (π) | Molar Refractivity (MR) - Steric Descriptor |

|---|---|---|

| -H (Hydrogen) | 0.00 | 1.03 |

| -CH3 (Methyl) | 0.56 | 5.65 |

| -OCH3 (Methoxy) | -0.02 | 7.87 |

| -CF3 (Trifluoromethyl) | 0.88 | 5.02 |

| -OCH2Ph (Benzyloxy) | ~1.8 (Estimated) | ~32.5 (Estimated) |

Note: The hydrophobic parameter (π) indicates the contribution of a substituent to lipophilicity. Molar Refractivity (MR) is related to the volume of the substituent and serves as a steric descriptor.

Electronic Influence of the Trifluoromethyl Group on Reaction Selectivity and Rate

The trifluoromethyl (-CF3) group is a powerful modulator of electronic properties within a molecule, primarily due to the high electronegativity of fluorine atoms.

Electron-Withdrawing Nature: The -CF3 group is one of the strongest electron-withdrawing groups used in organic chemistry, exerting its influence mainly through a negative inductive effect (-I). acs.orgnih.gov This strong pull of electron density deactivates the aromatic ring, making it less susceptible to electrophilic aromatic substitution reactions. Conversely, this deactivation makes the ring more susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the -CF3 group. evitachem.com

Impact on Reactivity and Selectivity: The electronic pull of the -CF3 group significantly impacts reaction rates and selectivity. researchgate.net By withdrawing electron density, it can increase the acidity of nearby protons, such as the N-H protons of the aniline group. In cycloaddition reactions, the trifluoromethyl group has been shown to increase the reactivity of nitroethylene (B32686) without modifying selectivity. researchgate.netnih.gov This ability to enhance reactivity while maintaining or improving selectivity is a key principle in molecular design. rsc.org The electronic effect is quantitatively described by Hammett substituent constants (σ), which correlate reaction rates for series of reactions involving substituted benzene (B151609) derivatives. libretexts.org

| Substituent | σ_meta | σ_para | Electronic Effect |

|---|---|---|---|

| -H | 0.00 | 0.00 | Neutral (Reference) |

| -CH3 | -0.07 | -0.17 | Electron-Donating |

| -OCH3 | 0.12 | -0.27 | Donating (Resonance) > Withdrawing (Inductive) |

| -Cl | 0.37 | 0.23 | Electron-Withdrawing |

| -CN | 0.56 | 0.66 | Strongly Electron-Withdrawing |

| -CF3 | 0.43 | 0.54 | Strongly Electron-Withdrawing |

Source: Data compiled from established physical organic chemistry literature. acs.orglibretexts.org

Quantitative Structure-Activity Relationship (QSAR) for Related Chemical Scaffolds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are widely used in drug discovery to predict the activity of new chemical entities and to optimize lead compounds. nih.govchemmethod.com

For scaffolds related to aniline derivatives, QSAR studies have successfully correlated biological activity with a combination of physicochemical descriptors. nih.govnih.govresearchgate.net These descriptors typically fall into three categories:

Lipophilic: Such as log P, which describes the compound's hydrophobicity. nih.gov

Electronic: Such as Hammett constants or calculated atomic charges, which describe the electronic distribution in the molecule. nih.gov

Steric: Such as molar refractivity (MR) or van der Waals volume, which describe the size and shape of the molecule. rasayanjournal.co.in

A typical QSAR model for aniline derivatives might take the form of a linear regression equation: log(1/C) = a(log P) - b(σ) + c(MR) + d where 'C' is the concentration required to produce a defined biological effect, and 'a', 'b', 'c', and 'd' are constants derived from the regression analysis.

Studies on aniline derivatives have shown that descriptors related to lipophilicity (e.g., Moriguchi octanol-water partition coefficient, MLOGP) and electronic properties (e.g., electrophilicity) are often key determinants of their activity. nih.govresearchgate.net The development of such models allows for the rational design of new aniline derivatives with potentially improved potency and pharmacokinetic profiles. nih.govmdpi.commalariaworld.org

| Compound | Experimental log P | Electrophilicity (ω/eV) | van der Waals Volume (vWV) | Biological Activity (Predicted) |

|---|---|---|---|---|

| Aniline | 0.90 | 0.85 | 88.6 | Low |

| 4-chloroaniline | 1.83 | 1.15 | 100.5 | Moderate |

| 4-nitroaniline | 1.39 | 2.01 | 104.9 | High |

| 3-(trifluoromethyl)aniline (B124266) | 2.47 | 1.65 | 108.3 | Moderate-High |

Note: This table presents a simplified, illustrative example based on general QSAR principles and findings for aniline derivatives. nih.govresearchgate.net

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure of molecules. semanticscholar.orgresearchgate.net Calculations are often performed using hybrid functionals like B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, and basis sets such as 6-311+G(d,p) or 6-311G(d,p) to provide a robust description of molecular systems. semanticscholar.orgnih.gov

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 4-(Benzyloxy)-3-(trifluoromethyl)aniline, this process involves calculating bond lengths, bond angles, and dihedral (torsion) angles.

The optimized geometric parameters provide the foundation for all subsequent computational analyses.

| Parameter | Predicted Value |

|---|---|

| C-C (aromatic) Bond Length | ~1.39 - 1.41 Å |

| C-N (aniline) Bond Length | ~1.40 Å |

| C-O (ether) Bond Length | ~1.37 Å |

| O-CH₂ Bond Length | ~1.43 Å |

| C-CF₃ Bond Length | ~1.50 Å |

| C-F Bond Length | ~1.34 Å |

| C-O-C (ether) Bond Angle | ~118° |

| C-C-N Bond Angle | ~120° |

| C-C-CF₃ Bond Angle | ~121° |

| Ar-O-CH₂-Ar Dihedral Angle | ~175° (anti-periplanar) |

Electronic Structure and Charge Distribution Analysis

Understanding the electronic structure and charge distribution is key to predicting a molecule's reactivity. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms, while the amino (-NH₂) and benzyloxy (-OCH₂Ph) groups are electron-donating.

Mulliken charge analysis and Natural Bond Orbital (NBO) analysis are computational methods used to quantify the atomic charges and analyze intramolecular interactions. chemicalbook.com For this compound, these analyses would reveal a significant polarization of the molecule. The fluorine atoms of the -CF₃ group are expected to carry a substantial negative partial charge, consequently inducing a positive charge on the adjacent carbon atom. The nitrogen atom of the amino group and the oxygen atom of the benzyloxy group are also expected to be regions of negative charge. This charge distribution is critical for understanding interactions like hydrogen bonding and the molecule's dipole moment. chemicalbook.com

| Atom/Group | Predicted Partial Charge (a.u.) | Role |

|---|---|---|

| Amino Group (N) | Negative | Electron Donating |

| Benzyloxy Group (O) | Negative | Electron Donating |

| Trifluoromethyl Group (C) | Positive | Electron Withdrawing |

| Trifluoromethyl Group (F) | Negative | |

| Aniline (B41778) Ring Carbons | Variable (influenced by substituents) | Aromatic System |

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, indicating that it is easier to excite an electron from the ground to the excited state. chemicalbook.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring, particularly on the amino and benzyloxy groups. Conversely, the LUMO is likely to be distributed over the aromatic ring and the electron-deficient trifluoromethyl group. In a study of a related benzyloxy-containing compound, the HOMO was concentrated on the biphenyl (B1667301) rings and the benzyloxy oxygen, while the LUMO was located on another part of the molecule. nih.gov

| Parameter | Predicted Value (eV) | Implication |

|---|---|---|

| EHOMO | ~ -5.5 to -6.1 | Electron-donating ability |

| ELUMO | ~ -1.5 to -1.8 | Electron-accepting ability |

| Energy Gap (ΔE) | ~ 4.0 to 4.3 | Indicates high kinetic stability |

Molecular Electrostatic Potential (MEP) Mapping of Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the reactive sites for electrophilic and nucleophilic attacks.

The MEP map uses a color scale to denote different potential regions.

Red and Yellow: Regions of negative potential, rich in electrons. These areas are susceptible to electrophilic attack. For this compound, these sites are expected around the nitrogen atom of the amino group, the oxygen atom of the benzyloxy group, and the fluorine atoms.

Blue: Regions of positive potential, which are electron-deficient. These sites are prone to nucleophilic attack. Positive potential is expected around the hydrogen atoms of the amino group.

Green: Regions of neutral potential.

The MEP map provides a comprehensive picture of the charge distribution and its relation to the molecule's reactivity, complementing the insights from FMO theory.

Advanced Quantum Mechanical Calculations

QM/MM Approaches for Solvation and Environmental Effects

To understand the behavior of this compound in a realistic chemical environment, such as in a solvent, more advanced computational methods are required. Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid approach that models a chemical system by dividing it into two regions.

The central part of the system, where the key chemical processes occur (the solute, this compound), is treated with a high-level quantum mechanics (QM) method like DFT. The surrounding environment (e.g., solvent molecules like water or ethanol) is treated with a less computationally expensive molecular mechanics (MM) force field.

This multiscale approach allows for the simulation of solvation effects on the molecule's geometry, electronic properties, and reactivity. By explicitly modeling the interactions between the solute and solvent molecules, QM/MM can provide a more accurate description of properties like the HOMO-LUMO gap and charge distribution in solution compared to gas-phase calculations. This is particularly important for polar molecules where solvent interactions can be significant.

Topological Analysis of Electron Density (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a valuable computational method used to visualize and quantify intermolecular interactions within a crystal structure. By mapping properties onto this unique molecular surface, researchers can gain a detailed understanding of how molecules pack in the solid state and the nature of the forces holding them together.

For molecules containing benzyloxy and trifluoromethyl groups, Hirshfeld analysis typically reveals the significance of various types of intermolecular contacts. The analysis generates two-dimensional "fingerprint plots" that summarize the different intermolecular interactions. While specific studies on this compound are not available, analysis of analogous compounds suggests that H···H, C···H/H···C, and O···H/H···O interactions are generally the most significant contributors to crystal packing. nih.govresearchgate.net Red spots on the Hirshfeld surface mapped over the dnorm property indicate close intermolecular contacts, which often correspond to hydrogen bonds and other strong interactions. nih.govmdpi.com For instance, in related structures, O—H···O or N—H···O hydrogen bonds are frequently observed as prominent red regions on the dnorm surface. nih.govresearchgate.net

Table 1: Representative Contributions to Crystal Packing from Hirshfeld Surface Analysis for Analogous Compounds

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | 25 - 40 |

| C···H/H···C | 20 - 40 |

| O···H/H···O | 15 - 35 |

| N···H/H···N | 5 - 25 |

| F···H/H···F | 3 - 15 |

Note: This table is illustrative, based on findings for structurally related molecules. The exact percentages for this compound would require specific crystallographic and computational analysis.

Fukui Function Analysis for Nucleophilic and Electrophilic Interactions

Fukui functions are essential tools in conceptual Density Functional Theory (DFT) for predicting the reactivity of different sites within a molecule. scholarsresearchlibrary.com They indicate where a molecule is most susceptible to nucleophilic, electrophilic, or radical attack. By analyzing the frontier molecular orbitals (HOMO and LUMO), one can calculate the Fukui functions and other global reactivity descriptors. scholarsresearchlibrary.comresearchgate.net

The analysis helps identify the most probable sites for chemical reactions. A higher value of the Fukui function at a particular atom indicates a higher reactivity at that site. These calculations allow for the prediction of how this compound would interact with other reagents. researchgate.net

Table 2: Key Global Reactivity Descriptors Derived from Conceptual DFT

| Descriptor | Symbol | Formula | Significance |

|---|---|---|---|

| Chemical Hardness | η | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Electronegativity | χ | (I + A) / 2 | Measures the power of an atom to attract electrons. |

| Electrophilicity Index | ω | μ² / (2η) | Measures the propensity of a species to accept electrons. |

| Chemical Potential | μ | -(I + A) / 2 | Represents the escaping tendency of electrons from a system. |

Where I = Ionization Potential and A = Electron Affinity.

For a molecule like this compound, the electron-withdrawing trifluoromethyl group and the electron-donating aniline and benzyloxy groups create a complex electronic environment. Fukui analysis would precisely map the electrophilic and nucleophilic centers, guiding predictions of its chemical behavior. scholarsresearchlibrary.com

Reaction Pathway Modeling and Transition State Characterization

Computational modeling of reaction pathways allows for the detailed investigation of reaction mechanisms, including the identification of transition states and the calculation of activation energies. This is crucial for understanding the kinetics and thermodynamics of chemical transformations involving this compound.

For example, this compound can serve as an intermediate in the synthesis of more complex molecules. nih.gov Theoretical modeling could elucidate the mechanisms of reactions such as nitration, hydrogenation, or salt formation, which are common transformations for anilines. google.comgoogle.com By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products.

The process involves:

Locating Stationary Points: Identifying the structures of reactants, products, intermediates, and transition states.

Frequency Calculations: Confirming the nature of the stationary points (minima for stable species, first-order saddle points for transition states).

Intrinsic Reaction Coordinate (IRC) Calculations: Verifying that a transition state connects the correct reactants and products.

This type of analysis provides activation barriers, which are critical for predicting reaction rates and understanding how substituents like the trifluoromethyl and benzyloxy groups influence reactivity. beilstein-journals.org For instance, modeling could determine the most favorable position for electrophilic aromatic substitution on the aniline ring.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy stands as a cornerstone in the definitive identification and structural analysis of organic molecules. Through the application of various NMR techniques, including ¹H, ¹³C, and ¹⁹F NMR, a comprehensive map of the atomic connectivity and chemical environment of 4-(benzyloxy)-3-(trifluoromethyl)aniline can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms within a molecule. Analysis of the ¹H NMR spectrum of this compound reveals distinct signals corresponding to the aromatic protons of both the aniline (B41778) and benzyl (B1604629) rings, as well as the methylene (B1212753) protons of the benzyl group and the amine protons.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| 7.45 - 7.30 | m | 5H | Ar-H (benzyl) |

| 6.95 | d | 1H | Ar-H |

| 6.80 | d | 1H | Ar-H |

| 6.75 | dd | 1H | Ar-H |

| 5.10 | s | 2H | O-CH₂ |

| 3.80 | br s | 2H | NH₂ |

This data is based on typical chemical shifts for similar structures and may not represent experimentally verified values for this specific compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for the complete mapping of the carbon framework.

| Chemical Shift (δ) (ppm) | Assignment |

| ~150 | C-O |

| ~140 | C-N |

| ~136 | Ar-C (quaternary, benzyl) |

| ~129 | Ar-CH (benzyl) |

| ~128 | Ar-CH (benzyl) |

| ~127 | Ar-CH (benzyl) |

| ~125 (q) | C-CF₃ |

| ~123 (q) | CF₃ |

| ~118 | Ar-CH |

| ~115 | Ar-CH |

| ~113 | Ar-CH |

| ~71 | O-CH₂ |

This data is based on typical chemical shifts for similar structures and may not represent experimentally verified values for this specific compound.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

Given the presence of a trifluoromethyl group, Fluorine-19 NMR (¹⁹F NMR) spectroscopy is an indispensable tool for the characterization of this compound. This technique is highly sensitive to the local electronic environment of the fluorine atoms. The trifluoromethyl group is expected to exhibit a single resonance in the ¹⁹F NMR spectrum.

| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |

| ~ -62 | s | -CF₃ |

This data is based on typical chemical shifts for trifluoromethyl groups in similar aromatic compounds and may not represent an experimentally verified value for this specific compound.

Application of Gauge-Independent Atomic Orbital (GIAO) Method for Chemical Shift Prediction

Computational chemistry offers powerful tools for predicting spectroscopic properties. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for the calculation of NMR chemical shifts. jmaterenvironsci.com By employing Density Functional Theory (DFT) in conjunction with the GIAO method, it is possible to theoretically predict the ¹H and ¹³C chemical shifts of this compound. acs.org These theoretical calculations can aid in the assignment of experimental spectra and provide deeper insights into the electronic structure of the molecule. For substituted anilines, the GIAO method has been shown to provide chemical shifts that are in good agreement with experimental results. jmaterenvironsci.com

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into intermolecular interactions.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending vibrations of its various functional groups. Key expected vibrational frequencies include those for the N-H stretches of the primary amine, C-H stretches of the aromatic and methylene groups, the C-O-C ether linkage, and the strong absorptions associated with the C-F bonds of the trifluoromethyl group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Medium | N-H stretching (amine) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 2950 - 2850 | Medium | Aliphatic C-H stretching (CH₂) |

| ~1620 | Strong | N-H bending (amine) |

| 1600 - 1450 | Medium-Strong | Aromatic C=C stretching |

| 1300 - 1000 | Strong | C-O stretching (ether) & C-N stretching |

| 1350 - 1100 | Very Strong | C-F stretching (trifluoromethyl) |

This data is based on characteristic infrared absorption frequencies for the functional groups present and may not represent experimentally verified values for this specific compound.

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about a molecule's vibrational modes. It is complementary to infrared (IR) spectroscopy and is particularly sensitive to non-polar bonds. For this compound, a Raman spectrum would reveal characteristic peaks corresponding to the various functional groups within the molecule.

Key vibrational modes expected to be Raman active include:

Aromatic C-C stretching: Strong bands characteristic of the substituted benzene (B151609) ring.

C-F stretching: Symmetric stretching of the trifluoromethyl (-CF₃) group.

C-N stretching: Vibrations of the aniline amine group bond.

C-O-C stretching: Ether linkage vibrations from the benzyloxy group.

While specific experimental Raman data for this compound is not widely published, the technique remains a valuable tool for structural confirmation. Techniques such as interference-enhanced Raman spectroscopy could be employed to amplify potentially weak signals from molecules on surfaces. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound. Soft ionization techniques are particularly useful for analyzing intact molecules.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, allowing them to be ionized directly from a solution into the gas phase for mass analysis. geologyscience.ru In positive ion mode, the primary ion observed would be the protonated molecule, [M+H]⁺. Due to the presence of nitrogen and oxygen atoms, the molecule can readily accept a proton.

Based on its molecular formula, C₁₄H₁₂F₃NO, the expected ions in the ESI-MS spectrum are detailed in the table below. The analysis may also reveal adducts with cations present in the solvent, such as sodium ([M+Na]⁺), or solvent molecules. nih.gov

| Ion Species | Formula | Calculated m/z (Monoisotopic) | Notes |

|---|---|---|---|

| [M+H]⁺ | [C₁₄H₁₃F₃NO]⁺ | 268.0944 | Primary ion expected in positive mode. |

| [M+Na]⁺ | [C₁₄H₁₂F₃NNaO]⁺ | 290.0763 | Commonly observed sodium adduct. |

| [M+K]⁺ | [C₁₄H₁₂F₃KNO]⁺ | 306.0502 | Potassium adduct, less common than sodium. |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for the unambiguous determination of a compound's elemental formula. lcms.cz Unlike nominal mass measurements, HRMS can distinguish between ions with the same nominal mass but different elemental compositions. For this compound, HRMS would confirm the molecular formula by matching the experimentally measured mass of the [M+H]⁺ ion to its calculated exact mass with a high degree of accuracy, typically within 5 parts per million (ppm). nih.gov

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₂F₃NO |

| Calculated Exact Mass of [M+H]⁺ | 268.09437 |

| Required Mass Accuracy | < 5 ppm |

| Information Confirmed | Elemental Composition |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.

While a crystal structure for this compound is not publicly available, an analysis would yield the parameters listed below. For illustrative purposes, data from the closely related compound 4-methoxy-3-(trifluoromethyl)aniline (B1361164) shows the type of detailed structural information that can be obtained from such an analysis. nih.gov In the case of 4-methoxy-3-(trifluoromethyl)aniline, the crystal structure is stabilized by intermolecular N—H⋯F and N—H⋯N hydrogen-bonding interactions. nih.gov A similar analysis of the title compound would reveal how the bulkier benzyloxy group influences the crystal packing arrangement.

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 5.4140 (11) |

| b (Å) | 14.880 (3) |

| c (Å) | 21.304 (4) |

| Volume (ų) | 1716.3 (6) |

| Z (Molecules per unit cell) | 8 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromism

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. The primary chromophore in this compound is the substituted benzene ring.

The aniline and benzyloxy groups act as auxochromes, meaning they modify the absorption of the chromophore, typically causing a bathochromic (red) shift of the π→π* transitions to longer wavelengths and increasing the absorption intensity. A UV-Vis spectrum would likely show characteristic absorption bands for the substituted aromatic system.

Furthermore, studying the compound's UV-Vis spectrum in solvents of varying polarity (solvatochromism) can provide insight into the nature of the electronic transitions. researchgate.net A shift in the absorption maximum (λₘₐₓ) with solvent polarity can indicate changes in the relative stabilization of the ground and excited states.

| Chromophore | Expected Electronic Transition | Expected Wavelength Region |

|---|---|---|

| Substituted Benzene Ring | π → π | ~250-300 nm |

| n → π | >300 nm (often weak) |

Derivatization and Functionalization Strategies

N-Functionalization of the Aniline (B41778) Moiety

The amino group is a key reactive center, acting as a potent nucleophile and a base. Its functionalization is a common strategy to modulate the electronic and steric properties of the molecule and to construct larger molecular frameworks.

The nitrogen atom of the aniline can readily undergo nucleophilic attack on electrophilic carbon centers.

Alkylation: N-alkylation introduces alkyl groups onto the amino moiety. This can be achieved through reactions with alkyl halides or via reductive amination. Another effective method is the catalyst-driven reaction with alcohols. For instance, iridium(III) and ruthenium(II) complexes have been shown to catalyze the N-alkylation of anilines with various benzyl (B1604629) alcohols in the presence of a base like potassium tert-butoxide, yielding the corresponding secondary amines in good yields. nih.gov

Acylation: N-acylation, the reaction with acylating agents like acyl chlorides or anhydrides, is a fundamental transformation that converts the basic aniline into a neutral amide. This reaction is often rapid and high-yielding. The resulting amide bond is a common feature in many biologically active compounds. The acylation not only introduces a new substituent but also decreases the activating effect of the amino group on the aromatic ring, a feature that can be exploited in subsequent reactions.

| Transformation | Reagent Class | Typical Conditions | Product Type |

|---|---|---|---|

| N-Alkylation | Alkyl Halides (e.g., Benzyl Bromide) | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) | Secondary or Tertiary Amine |

| N-Alkylation | Alcohols (e.g., Benzyl Alcohol) | Ir(III) or Ru(II) catalyst, Base (e.g., KOtBu), 120 °C nih.gov | Secondary Amine |

| N-Acylation | Acyl Chlorides (e.g., Acetyl Chloride) | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) | Amide |

| N-Acylation | Anhydrides (e.g., Acetic Anhydride) | Solvent (e.g., Acetic Acid) or with a base | Amide |

Beyond simple acylation, the aniline nitrogen is a precursor to other important functional groups.

Amides: Amide bonds are typically formed by coupling the aniline with a carboxylic acid. This reaction often requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group. Reagents such as triphenylphosphine (B44618) in combination with N-chlorophthalimide can facilitate this transformation. nih.gov The synthesis of N-trifluoromethyl amides from carboxylic acid derivatives is also a well-established field, highlighting the importance of this functional group. nih.govescholarship.org

Carbamates: Carbamates can be synthesized from the aniline by reaction with chloroformates (e.g., benzyl chloroformate) in the presence of a base. Alternatively, reactions with isocyanates or the use of CO₂ as a C1 building block provide routes to carbamates. organic-chemistry.org One-pot reactions using carbonylimidazolide also offer an efficient method for carbamate (B1207046) preparation. organic-chemistry.org

Ureas: The reaction of 4-(benzyloxy)-3-(trifluoromethyl)aniline with an isocyanate (R-N=C=O) is a direct and common method for the synthesis of unsymmetrical ureas. Symmetrical ureas can also be formed. Modern methods utilize reagents like triphenylphosphine/trichloroisocyanuric acid systems to facilitate urea (B33335) synthesis from amines. scispace.com Additionally, lanthanum triflate has been shown to catalyze the direct conversion of N-protected amines into ureas. organic-chemistry.org

Functionalization of the Aromatic Rings

The aniline-bearing aromatic ring is electron-rich and susceptible to electrophilic substitution, while palladium-catalyzed reactions offer a route for carbon-carbon and carbon-heteroatom bond formation, typically from a halogenated precursor.

The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. nih.govresearchgate.net To utilize this reaction, this compound must first be halogenated (e.g., brominated or iodinated) at a specific position on the aromatic ring. The resulting aryl halide can then be coupled with a wide variety of boronic acids or their esters. nih.gov This reaction tolerates a broad range of functional groups and is instrumental in the synthesis of complex biaryl structures.

| Component | Examples |

|---|---|

| Aryl Halide Substrate | Bromo-4-(benzyloxy)-3-(trifluoromethyl)aniline |

| Boronic Acid/Ester | Phenylboronic acid, 4-Vinylphenylboronic acid, Thiophene-2-boronic acid |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ with a ligand (e.g., NHC-based ligands) organic-chemistry.org |

| Base | K₂CO₃, Cs₂CO₃, KF organic-chemistry.org |

| Solvent | Toluene, Dioxane, THF, DMF/Water |

The regiochemical outcome of electrophilic aromatic substitution on the this compound ring is governed by the directing effects of the three existing substituents. wikipedia.org

-NH₂ (Amino group): A strongly activating, ortho-, para- directing group. byjus.comlkouniv.ac.in

-OCH₂Ph (Benzyloxy group): An activating, ortho-, para- directing group.

-CF₃ (Trifluoromethyl group): A strongly deactivating, meta- directing group. lkouniv.ac.in

The powerful activating and directing effect of the amino group dominates. chemistrysteps.com It directs incoming electrophiles to the positions ortho and para to itself. Since the para position is already occupied by the benzyloxy group, substitution is directed to the two ortho positions (C2 and C6). The C6 position is sterically unhindered. The C2 position is adjacent to the bulky trifluoromethyl group. Therefore, electrophilic attack is most likely to occur at the C6 position, which is ortho to the amine and meta to the trifluoromethyl group.

Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or bromine in a suitable solvent can introduce a halogen atom, typically at the C6 position, to produce 6-bromo-4-(benzyloxy)-3-(trifluoromethyl)aniline. researchgate.net

Nitration: Direct nitration with a mixture of nitric acid and sulfuric acid can be complicated. The strongly acidic conditions can protonate the amino group to form an anilinium ion (-NH₃⁺), which is a deactivating, meta-directing group. byjus.com This can lead to a mixture of products. To achieve selective nitration directed by the amine, the amino group is often first protected, for example, by acetylation.

Side Chain Modifications of the Benzyloxy Group

The benzyloxy group is primarily used as a protecting group for the phenol (B47542) functionality. Its most significant and synthetically useful modification is its removal.

Debenzylation: The benzyl ether can be cleaved to reveal the free phenol through catalytic hydrogenation. This is typically accomplished using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst. This reaction is generally clean and high-yielding, and it represents a crucial deprotection step in a multi-step synthesis, yielding 4-amino-2-(trifluoromethyl)phenol. While other methods for benzyl ether cleavage exist, such as using strong Lewis acids, catalytic hydrogenation is often preferred for its mild conditions. organic-chemistry.org

Future Research Perspectives and Emerging Areas

Development of Green Chemistry Approaches for Synthesis

The future synthesis of 4-(benzyloxy)-3-(trifluoromethyl)aniline and its derivatives is anticipated to be heavily influenced by the principles of green chemistry, aiming to develop more sustainable and environmentally benign processes.

A significant area of potential is the application of visible-light photocatalysis . Research has demonstrated the utility of this method for the trifluoromethylation of free anilines using reagents like the Togni reagent. nih.gov This approach offers a milder and more energy-efficient alternative to traditional synthetic methods. conicet.gov.arlookchem.com Future studies could focus on optimizing photocatalytic conditions for the direct C-H trifluoromethylation of 4-benzyloxyaniline or the development of a one-pot reaction that combines the introduction of both the benzyloxy and trifluoromethyl groups. The use of organic dyes or semiconductor-based photocatalysts could further enhance the green credentials of the synthesis.

Biocatalysis represents another promising frontier. The use of enzymes to catalyze specific steps in the synthesis of complex molecules is a cornerstone of green chemistry. Research into enzymes capable of regioselective trifluoromethylation or etherification could lead to highly efficient and selective synthetic routes to this compound. This would reduce the need for protecting groups and minimize the generation of hazardous waste.

Furthermore, the exploration of alternative, greener solvent systems and the development of catalytic processes that minimize the use of stoichiometric reagents will be crucial. The goal will be to design synthetic pathways with high atom economy, reduced energy consumption, and minimal environmental impact.

Integration into Catalytic Systems and Methodologies

While direct applications of this compound in catalysis are yet to be extensively explored, its structure suggests significant potential for its derivatives to be integrated into novel catalytic systems.

The aniline (B41778) functional group serves as a versatile handle for the synthesis of a wide array of ligands for organometallic catalysis . By modifying the amino group, it is possible to synthesize Schiff bases, amides, or phosphine-containing ligands. The electronic properties of these ligands, and consequently the catalytic activity of their metal complexes, could be finely tuned by the presence of the electron-withdrawing trifluoromethyl group and the sterically demanding benzyloxy group. Such catalysts could find applications in cross-coupling reactions, asymmetric hydrogenation, and polymerization.

Moreover, the aniline moiety itself can act as an organocatalyst. Future research could investigate the potential of chiral derivatives of this compound to catalyze asymmetric reactions, leveraging the specific steric and electronic environment created by its substituents.

The development of catalysts derived from this aniline could lead to novel synthetic methodologies with enhanced selectivity and efficiency. The unique combination of functional groups offers a platform for designing catalysts with tailored properties for specific chemical transformations.

Advanced Material Science Applications

The incorporation of this compound into polymers and other advanced materials is a largely unexplored but potentially fruitful area of research. The trifluoromethyl group is known to impart desirable properties to materials, including thermal stability, chemical resistance, and specific optical and electronic characteristics.

One avenue of exploration is the synthesis of fluorinated polyamides or polyimides . By reacting derivatives of this compound with appropriate diacids or dianhydrides, it may be possible to create high-performance polymers with enhanced thermal stability, low dielectric constants, and improved processability. These materials could be suitable for applications in microelectronics, aerospace, and as advanced coatings.

The benzyloxy group offers another point of modification. For instance, its removal could provide a phenolic hydroxyl group, which can be used for the synthesis of poly(arylene ether)s . The resulting polymers would contain the trifluoromethyl group pendant to the polymer backbone, potentially leading to materials with unique surface properties, such as hydrophobicity and oleophobicity. Research in a related area has described the synthesis and polymerization of 2,3,5,6-tetrafluoro-4-trifluoromethylphenol to create poly-p-oxyperfluorobenzylene. nih.gov

Furthermore, the molecule's structure could be leveraged for the development of functional materials such as liquid crystals or components of organic light-emitting diodes (OLEDs), where the interplay of the different functional groups could lead to novel mesophasic or photophysical properties.

Interdisciplinary Research with Theoretical Chemistry

Theoretical and computational chemistry will undoubtedly play a pivotal role in guiding the future exploration of this compound.

Density Functional Theory (DFT) calculations can be employed to predict the molecule's geometric and electronic structure, including its molecular electrostatic potential, and frontier molecular orbitals (HOMO-LUMO). Such studies can provide insights into its reactivity, stability, and potential intermolecular interactions. For instance, computational studies on halogenated anilines have been used to investigate their spectroscopic and nonlinear optical (NLO) properties. dntb.gov.ua A computational and spectral analysis of a related compound, N'-[-4-(Benzyloxy)benzylidene]-4-fluoroaniline, has also been reported. irjmst.com

Theoretical models can also be used to predict the properties of polymers and materials derived from this aniline, helping to guide synthetic efforts towards materials with desired characteristics. For example, computational screening could identify promising candidates for high-performance polymers or functional materials before their synthesis is attempted in the laboratory.

Furthermore, theoretical studies can elucidate reaction mechanisms, such as those involved in its synthesis or its role in catalytic cycles. This can aid in the optimization of reaction conditions and the design of more efficient catalysts. The synergy between theoretical predictions and experimental work will be crucial for unlocking the full potential of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(Benzyloxy)-3-(trifluoromethyl)aniline, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, benzyloxy groups can be introduced using benzyl chloride derivatives under basic conditions (e.g., NaH or K₂CO₃). Trifluoromethyl groups are often incorporated via Ullmann coupling or direct fluorination using reagents like CF₃I. Reaction temperature (80–120°C) and solvent polarity (DMF, DMSO) critically affect yield due to steric hindrance from the trifluoromethyl group .

Q. How can purification challenges arising from byproducts (e.g., regioisomers) be addressed?